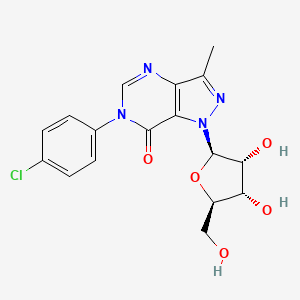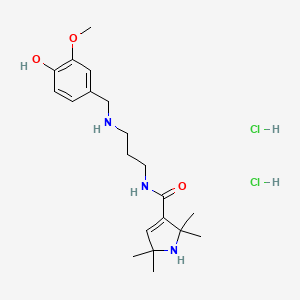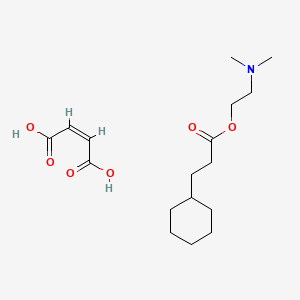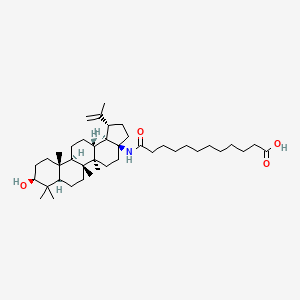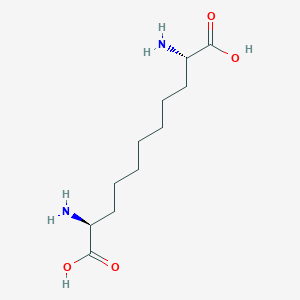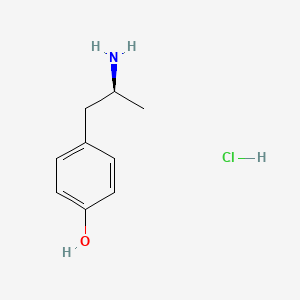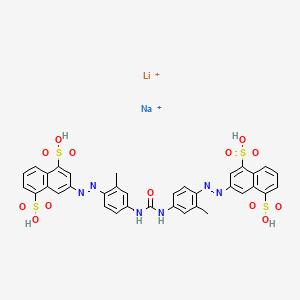
3,3'-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt is a complex organic compound with the molecular formula C35H28N6O13S4 . x Li . x Na. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.
Vorbereitungsmethoden
The synthesis of 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt involves multiple steps. The process typically starts with the diazotization of 2-methyl-p-phenylenediamine, followed by coupling with naphthalene-1,5-disulphonic acid. The final product is obtained by neutralizing the resulting compound with lithium and sodium salts .
Industrial production methods often involve large-scale batch processes, where the reaction conditions such as temperature, pH, and reaction time are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in staining techniques to visualize biological samples under a microscope.
Industry: The compound is widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Wirkmechanismus
The mechanism of action of 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt is unique due to its specific molecular structure and properties. Similar compounds include:
3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulfonic acid): This compound has a similar structure but with different substituents, leading to different chemical and physical properties.
3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, sodium salt: This compound is similar but lacks the lithium component, which can affect its solubility and reactivity.
These comparisons highlight the uniqueness of 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt in terms of its chemical properties and applications.
Eigenschaften
CAS-Nummer |
83221-71-0 |
|---|---|
Molekularformel |
C35H28LiN6NaO13S4+2 |
Molekulargewicht |
898.9 g/mol |
IUPAC-Name |
lithium;sodium;3-[[4-[[4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C35H28N6O13S4.Li.Na/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;/q;2*+1 |
InChI-Schlüssel |
PEQFFHFKZDYQJR-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)O)C(=C5)S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


